1-{4-[4-Fluoro-2-nitro-5-(pyrrolidin-1-yl)phenyl]piperazin-1-yl}butan-1-one
Description
1-{4-[4-Fluoro-2-nitro-5-(pyrrolidin-1-yl)phenyl]piperazin-1-yl}butan-1-one is a complex organic compound that features a combination of fluorine, nitro, pyrrolidine, and piperazine groups
Properties
IUPAC Name |
1-[4-(4-fluoro-2-nitro-5-pyrrolidin-1-ylphenyl)piperazin-1-yl]butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25FN4O3/c1-2-5-18(24)22-10-8-21(9-11-22)16-13-15(20-6-3-4-7-20)14(19)12-17(16)23(25)26/h12-13H,2-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZCMJOCTBQJMDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)C2=CC(=C(C=C2[N+](=O)[O-])F)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{4-[4-Fluoro-2-nitro-5-(pyrrolidin-1-yl)phenyl]piperazin-1-yl}butan-1-one typically involves multiple steps, starting from readily available precursors. The synthetic route may include:
Formation of the Fluoro-nitrobenzene Intermediate: This step involves the nitration of fluorobenzene to introduce the nitro group.
Pyrrolidine Substitution: The nitro-fluorobenzene intermediate undergoes nucleophilic substitution with pyrrolidine to form the pyrrolidinyl derivative.
Piperazine Coupling: The pyrrolidinyl derivative is then coupled with piperazine under suitable conditions to form the piperazinyl intermediate.
Butanone Addition: Finally, the piperazinyl intermediate is reacted with butanone to yield the target compound.
Industrial production methods would likely involve optimization of these steps to improve yield and reduce costs, potentially using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
1-{4-[4-Fluoro-2-nitro-5-(pyrrolidin-1-yl)phenyl]piperazin-1-yl}butan-1-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The fluorine atom can be substituted with other nucleophiles. Common reagents used in these reactions include hydrogenation catalysts for reduction, oxidizing agents like potassium permanganate, and nucleophiles such as amines
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for designing new drugs due to its unique structural features.
Biological Studies: Its interactions with biological targets can be studied to understand its pharmacological properties.
Industrial Applications: It can be used in the synthesis of more complex molecules for various industrial applications
Mechanism of Action
The mechanism of action of 1-{4-[4-Fluoro-2-nitro-5-(pyrrolidin-1-yl)phenyl]piperazin-1-yl}butan-1-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The piperazine and pyrrolidine rings can enhance binding affinity to certain receptors, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar compounds include:
1-(4-Fluoro-2-nitrophenyl)pyrrolidine: Shares the pyrrolidine and nitro-fluorobenzene moieties but lacks the piperazine and butanone groups.
4-Fluoro-2-nitro-1-(pyrrolidin-1-yl)benzene: Similar structure but without the piperazine and butanone groups.
5-Fluoro-2-(pyrrolidin-1-yl)nitrobenzene: Another related compound with similar functional groups
These comparisons highlight the unique combination of functional groups in 1-{4-[4-Fluoro-2-nitro-5-(pyrrolidin-1-yl)phenyl]piperazin-1-yl}butan-1-one, which may confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
